Ethyl 1-{2-[4-(ethoxycarbonyl)piperidyl]-2-oxoacetyl}piperidine-4-carboxylate
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Overview
Description
ETHYL 1-{2-[4-(ETHOXYCARBONYL)PIPERIDIN-1-YL]-2-OXOACETYL}PIPERIDINE-4-CARBOXYLATE is a complex organic compound that features a piperidine ring structure. Piperidine derivatives are widely recognized for their significant role in pharmaceutical chemistry due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-{2-[4-(ETHOXYCARBONYL)PIPERIDIN-1-YL]-2-OXOACETYL}PIPERIDINE-4-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the acylation of piperidine derivatives with ethyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure maximum yield and purity .
Chemical Reactions Analysis
Types of Reactions
ETHYL 1-{2-[4-(ETHOXYCARBONYL)PIPERIDIN-1-YL]-2-OXOACETYL}PIPERIDINE-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
ETHYL 1-{2-[4-(ETHOXYCARBONYL)PIPERIDIN-1-YL]-2-OXOACETYL}PIPERIDINE-4-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of ETHYL 1-{2-[4-(ETHOXYCARBONYL)PIPERIDIN-1-YL]-2-OXOACETYL}PIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-Ethoxycarbonylpiperazine: Another piperidine derivative with similar structural features.
Piperazine-1-carboxylic acid ethyl ester: Shares the piperidine ring and ethoxycarbonyl group.
Uniqueness
ETHYL 1-{2-[4-(ETHOXYCARBONYL)PIPERIDIN-1-YL]-2-OXOACETYL}PIPERIDINE-4-CARBOXYLATE is unique due to its specific substitution pattern and the presence of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H28N2O6 |
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Molecular Weight |
368.4 g/mol |
IUPAC Name |
ethyl 1-[2-(4-ethoxycarbonylpiperidin-1-yl)-2-oxoacetyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C18H28N2O6/c1-3-25-17(23)13-5-9-19(10-6-13)15(21)16(22)20-11-7-14(8-12-20)18(24)26-4-2/h13-14H,3-12H2,1-2H3 |
InChI Key |
ZVTINSWGLLUZPM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C(=O)N2CCC(CC2)C(=O)OCC |
Origin of Product |
United States |
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